molecular formula C10H14BrN B3118060 1-(4-Bromophenyl)-2-methylpropan-2-amine CAS No. 23063-68-5

1-(4-Bromophenyl)-2-methylpropan-2-amine

Cat. No.: B3118060
CAS No.: 23063-68-5
M. Wt: 228.13 g/mol
InChI Key: DXXPWEKAYXAOPR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methylpropan-2-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-bromotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzyl bromide is then subjected to a nucleophilic substitution reaction with 2-methylpropan-2-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methylpropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated, aminated, or alkylated derivatives

Scientific Research Applications

1-(4-Bromophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropan-2-amine
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine
  • 1-(4-Methylphenyl)-2-methylpropan-2-amine

Uniqueness

1-(4-Bromophenyl)-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interactions with biological targets and chemical reagents, making this compound valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPWEKAYXAOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288523
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23063-68-5
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23063-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

28.0 g (109 mmol) N-[2-(4-bromo-phenyl)-1,1-dimethyl-ethyl]-formamide (I35) are added to 102 mL water and 101 mL (1218 mmol) conc. HCl and stirred at reflux for 8 h. Then heating is stopped and the mixture is stirred at r.t. over night. The precipitate is filtered, washed with TBME and dried in vacuo.
Name
N-[2-(4-bromo-phenyl)-1,1-dimethyl-ethyl]-formamide
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
101 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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